molecular formula C24H16F3N3O4S B11587727 (5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11587727
M. Wt: 499.5 g/mol
InChI Key: WXMXAUDUFABCRG-NDENLUEZSA-N
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Description

(5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include trifluoromethylphenyl derivatives, furyl compounds, and thiazolo-triazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

(5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Medicine: Research focuses on its pharmacological properties and potential as a drug candidate.

    Industry: It is explored for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(3,4-dimethoxyphenyl)-5-(phenylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Lacks the trifluoromethyl and furyl groups, resulting in different chemical and biological properties.

    (5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(methyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl and furyl groups in (5Z)-2-(3,4-dimethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H16F3N3O4S

Molecular Weight

499.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H16F3N3O4S/c1-32-18-8-6-14(11-19(18)33-2)21-28-23-30(29-21)22(31)20(35-23)12-16-7-9-17(34-16)13-4-3-5-15(10-13)24(25,26)27/h3-12H,1-2H3/b20-12-

InChI Key

WXMXAUDUFABCRG-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2)OC

Origin of Product

United States

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